
Nickel;sulfanylidenetungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel;sulfanylidenetungsten is a compound that combines nickel, sulfur, and tungsten. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nickel;sulfanylidenetungsten typically involves the reaction of nickel salts with tungsten sulfide under controlled conditions. One common method is the solid-state reaction, where nickel chloride and tungsten disulfide are mixed and heated at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the formation of a pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the controlled deposition of the compound on various substrates, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: Nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nickel and tungsten, which can exhibit multiple oxidation states.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may result in the formation of nickel oxide and tungsten oxide, while reduction could yield elemental nickel and tungsten.
Aplicaciones Científicas De Investigación
Nickel;sulfanylidenetungsten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging.
Industry: this compound is employed in the production of high-performance materials, such as coatings and alloys, due to its excellent mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which nickel;sulfanylidenetungsten exerts its effects involves the interaction of its constituent elements with various molecular targets. Nickel and tungsten can form coordination complexes with other molecules, influencing their reactivity and stability. The sulfur atoms in the compound can also participate in redox reactions, further enhancing its catalytic activity. These interactions are crucial for the compound’s effectiveness in various applications, from catalysis to materials science.
Comparación Con Compuestos Similares
- Nickel-tungsten alloys
- Nickel sulfide (NiS)
- Tungsten disulfide (WS2)
- Nickel oxide (NiO)
Propiedades
Número CAS |
95535-77-6 |
|---|---|
Fórmula molecular |
NiSW |
Peso molecular |
274.60 g/mol |
Nombre IUPAC |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
Clave InChI |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
SMILES canónico |
S=[W].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
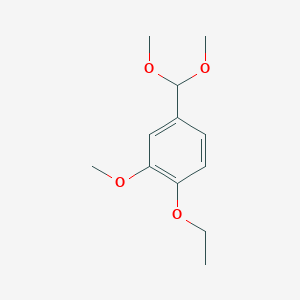
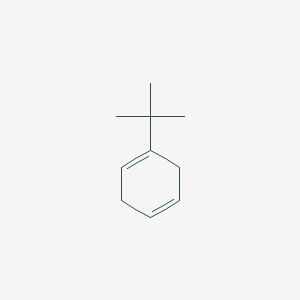
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

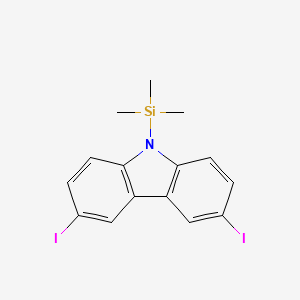
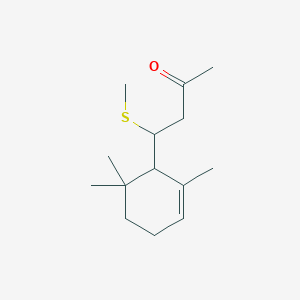
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
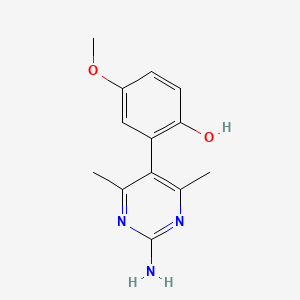


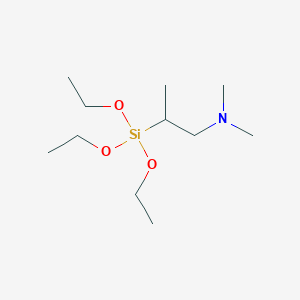

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
